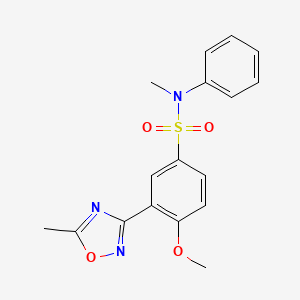
4-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)-N-isobutylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)-N-isobutylbenzenesulfonamide, also known as DIQO, is a chemical compound that has been extensively studied in the field of medicinal chemistry. DIQO is a potent inhibitor of the enzyme carbonic anhydrase IX (CA IX), which is overexpressed in many types of cancer cells.
作用機序
The mechanism of action of 4-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)-N-isobutylbenzenesulfonamide involves the inhibition of CA IX, which is an enzyme that catalyzes the conversion of carbon dioxide to bicarbonate and protons. CA IX is overexpressed in many types of cancer cells, where it plays a role in regulating the pH of the extracellular environment and promoting tumor growth and metastasis. By inhibiting CA IX, 4-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)-N-isobutylbenzenesulfonamide disrupts this pH regulation and reduces the growth and metastasis of cancer cells.
Biochemical and Physiological Effects:
4-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)-N-isobutylbenzenesulfonamide has been shown to have a number of biochemical and physiological effects. In addition to its inhibition of CA IX, 4-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)-N-isobutylbenzenesulfonamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to reduce the invasiveness and metastasis of cancer cells. In addition to its anticancer properties, 4-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)-N-isobutylbenzenesulfonamide has also been shown to have neuroprotective effects and to reduce intraocular pressure in animal models of glaucoma.
実験室実験の利点と制限
One of the main advantages of 4-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)-N-isobutylbenzenesulfonamide for lab experiments is its potency and specificity as a CA IX inhibitor. This makes it a useful tool for studying the role of CA IX in cancer and other diseases. However, one limitation of 4-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)-N-isobutylbenzenesulfonamide is its low solubility in aqueous solutions, which can make it difficult to work with in some experiments.
将来の方向性
There are a number of future directions for research on 4-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)-N-isobutylbenzenesulfonamide. One area of interest is the development of more effective synthesis methods for 4-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)-N-isobutylbenzenesulfonamide and related compounds. Another area of interest is the development of more potent and specific CA IX inhibitors for use in cancer and other diseases. In addition, there is interest in studying the potential use of 4-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)-N-isobutylbenzenesulfonamide and related compounds in combination with other anticancer agents for the treatment of cancer. Finally, there is interest in studying the potential use of 4-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)-N-isobutylbenzenesulfonamide and related compounds in the treatment of other diseases, such as glaucoma and neurological disorders.
合成法
The synthesis of 4-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)-N-isobutylbenzenesulfonamide involves a series of chemical reactions, starting from commercially available starting materials. The first step involves the reaction of 3,4-dihydroisoquinoline with ethyl 3-oxobutanoate in the presence of a base to form the intermediate compound 3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropionic acid ethyl ester. This intermediate is then reacted with isobutylamine and benzenesulfonyl chloride to form the final product, 4-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)-N-isobutylbenzenesulfonamide. The overall yield of this synthesis method is around 30%.
科学的研究の応用
4-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)-N-isobutylbenzenesulfonamide has been extensively studied for its potential use as an anticancer agent. CA IX is overexpressed in many types of cancer cells, and its inhibition has been shown to reduce the growth and metastasis of these cells. 4-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)-N-isobutylbenzenesulfonamide has been shown to be a potent inhibitor of CA IX, with an IC50 value of 0.3 nM. In addition to its anticancer properties, 4-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)-N-isobutylbenzenesulfonamide has also been studied for its potential use in the treatment of glaucoma and other diseases.
特性
IUPAC Name |
4-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]-N-(2-methylpropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3S/c1-17(2)15-23-28(26,27)21-10-7-18(8-11-21)9-12-22(25)24-14-13-19-5-3-4-6-20(19)16-24/h3-8,10-11,17,23H,9,12-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXSLRMLJFYTGFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNS(=O)(=O)C1=CC=C(C=C1)CCC(=O)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N-[2-methoxy-5-(phenylsulfamoyl)phenyl]benzamide](/img/structure/B7710367.png)



![N-(6-methoxy-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide](/img/structure/B7710385.png)


